methyl 5-[(7,8-dimethoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)methyl]thiophene-2-carboxylate
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Overview
Description
METHYL 5-[(7,8-DIMETHOXY-5-METHYL-4-OXO-4,5-DIHYDRO-3H-PYRIDAZINO[4,5-B]INDOL-3-YL)METHYL]-2-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-[(7,8-DIMETHOXY-5-METHYL-4-OXO-4,5-DIHYDRO-3H-PYRIDAZINO[4,5-B]INDOL-3-YL)METHYL]-2-THIOPHENECARBOXYLATE involves multiple steps, starting from the preparation of the indole nucleus. The indole nucleus can be synthesized using various methods, including Fischer indole synthesis and Bartoli indole synthesis .
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-[(7,8-DIMETHOXY-5-METHYL-4-OXO-4,5-DIHYDRO-3H-PYRIDAZINO[4,5-B]INDOL-3-YL)METHYL]-2-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
METHYL 5-[(7,8-DIMETHOXY-5-METHYL-4-OXO-4,5-DIHYDRO-3H-PYRIDAZINO[4,5-B]INDOL-3-YL)METHYL]-2-THIOPHENECARBOXYLATE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of METHYL 5-[(7,8-DIMETHOXY-5-METHYL-4-OXO-4,5-DIHYDRO-3H-PYRIDAZINO[4,5-B]INDOL-3-YL)METHYL]-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral properties.
Uniqueness
METHYL 5-[(7,8-DIMETHOXY-5-METHYL-4-OXO-4,5-DIHYDRO-3H-PYRIDAZINO[4,5-B]INDOL-3-YL)METHYL]-2-THIOPHENECARBOXYLATE stands out due to its unique combination of the indole, pyridazino, and thiophene moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H19N3O5S |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
methyl 5-[(7,8-dimethoxy-5-methyl-4-oxopyridazino[4,5-b]indol-3-yl)methyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C20H19N3O5S/c1-22-14-8-16(27-3)15(26-2)7-12(14)13-9-21-23(19(24)18(13)22)10-11-5-6-17(29-11)20(25)28-4/h5-9H,10H2,1-4H3 |
InChI Key |
NICCZXOURVRVQI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C3=C1C(=O)N(N=C3)CC4=CC=C(S4)C(=O)OC)OC)OC |
Origin of Product |
United States |
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